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Abstract
Serine Hydroxymethyltransferase (SHMT) is a pivotal enzyme in one-carbon (1C) metabolism,

a fundamental network of biochemical reactions essential for the proliferation of all dividing

cells. By catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-

methylenetetrahydrofolate, SHMT provides the primary source of one-carbon units required for

the biosynthesis of nucleotides and other essential macromolecules. This technical guide

provides an in-depth exploration of the function of SHMT in cellular proliferation, with a

particular focus on its implications in cancer biology and its potential as a therapeutic target.

We present quantitative data on SHMT expression and the efficacy of its inhibitors, detailed

experimental protocols for its study, and visual representations of its role in key metabolic

pathways.

Introduction: SHMT at the Crossroads of
Metabolism and Proliferation
Cellular proliferation is intrinsically linked to metabolic reprogramming, a process that ensures a

sufficient supply of building blocks and energy to support rapid cell division. One-carbon

metabolism is a critical component of this reprogramming, providing methyl groups for a variety

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15614230?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of biosynthetic pathways.[1] Serine hydroxymethyltransferase (SHMT) is a key enzyme within

this network.[2]

SHMT exists in two main isoforms in mammalian cells: the cytosolic SHMT1 and the

mitochondrial SHMT2.[3] Both isoforms catalyze the same reaction but have distinct and

complementary roles in cellular metabolism.[3] The reaction catalyzed by SHMT is a major

contributor of one-carbon units for the synthesis of purines and thymidylate, which are essential

for DNA replication and repair.[4] Consequently, the activity of SHMT is tightly regulated and is

often upregulated in rapidly proliferating cells, including cancer cells.[5] This upregulation

makes SHMT an attractive target for the development of novel anti-cancer therapies.[6]

The Central Role of SHMT in One-Carbon
Metabolism
SHMT is a pyridoxal phosphate (PLP)-dependent enzyme that sits at the heart of one-carbon

metabolism.[3] It facilitates the transfer of a one-carbon unit from serine to tetrahydrofolate

(THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[3] 5,10-CH2-

THF is a crucial intermediate that can be utilized in several downstream pathways that are vital

for cellular proliferation.

Folate and Methionine Cycles
The SHMT-catalyzed reaction is a key entry point into the folate cycle. 5,10-CH2-THF can be

either reduced to 5-methyltetrahydrofolate (5-methyl-THF) to participate in the methionine cycle

or oxidized to 10-formyltetrahydrofolate (10-formyl-THF) for purine synthesis.[7] The

methionine cycle is responsible for generating S-adenosylmethionine (SAM), the universal

methyl donor for methylation reactions, including DNA and histone methylation, which play

crucial roles in gene regulation and epigenetic modifications.[7]

Nucleotide Biosynthesis
Rapidly dividing cells have a high demand for nucleotides to support DNA synthesis. One-

carbon metabolism is directly responsible for the de novo synthesis of purines and the

pyrimidine, thymidine.[4] 10-formyl-THF, derived from the SHMT product, provides two carbon

atoms for the purine ring, while 5,10-CH2-THF is the methyl donor for the conversion of
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deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction

catalyzed by thymidylate synthase.[4]
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Core function of SHMT in one-carbon metabolism.

SHMT Isoforms in Cellular Proliferation
SHMT1 (Cytosolic)
The cytosolic isoform, SHMT1, is involved in the de novo synthesis of serine from glycine and

also contributes to the cellular pool of one-carbon units. While SHMT2 is often considered the

primary driver of one-carbon metabolism for proliferation in cancer, SHMT1 also plays a

significant role and its expression is also elevated in some cancers.[8]

SHMT2 (Mitochondrial)
SHMT2 is located in the mitochondria and is considered the primary source of one-carbon units

for nucleotide biosynthesis in many cancer cells.[5] Its expression is frequently upregulated in a

wide range of tumors and often correlates with poor prognosis and advanced disease stages.

[9][10] The mitochondrial localization of SHMT2 is significant as the mitochondrion is a major

site of serine catabolism.

Quantitative Data on SHMT in Cancer
The upregulation of SHMT, particularly SHMT2, is a common feature across various cancer

types. This section provides a summary of quantitative data on SHMT expression and the
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efficacy of its inhibitors.

SHMT Expression in Cancer Tissues
Cancer Type SHMT Isoform

Fold Change
(Tumor vs. Normal)

Reference

Lung Cancer SHMT1
~1.44-fold increase

(mRNA)
[8]

Lung Cancer SHMT2
~2.22-fold increase

(mRNA)
[8]

Bladder Cancer SHMT2

Significantly

upregulated (mRNA &

protein)

Colorectal Cancer SHMT2

Significantly

upregulated (mRNA &

protein)

[2]

Breast Cancer SHMT2
Overexpressed in all

samples
[11]

Gastric Cancer SHMT2
56.44% high

expression in tumors

Intrahepatic

Cholangiocarcinoma
SHMT2

52% high expression

in tumors
[10]

Efficacy of SHMT Inhibitors on Cancer Cell Proliferation
Several small molecule inhibitors targeting SHMT have been developed and have shown

promise in preclinical studies.
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Inhibitor Target(s) Cell Line IC50 Reference

SHIN1 (RZ-

2994)
SHMT1/2 HCT-116 (Colon) 870 nM [5]

SHIN1 SHMT1
HCT-116

(SHMT2 KO)
~10 nM [5]

(+)SHIN2 SHMT1/2 HCT-116 (Colon) 300 nM [12]

(+)SHIN2 SHMT1/2 Molt4 (T-ALL) 89 nM [12]

Compound 2.12
SHMT1 >

SHMT2
A549 (Lung) 11.5 - 34 µM [13]

Compound 2.12
SHMT1 >

SHMT2
H1299 (Lung) 11.5 - 34 µM [13]

Compound 2.12
SHMT1 >

SHMT2

COLO320

(Colon)
34 - 200 µM [13]

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of

SHMT in cellular proliferation.

Spectrophotometric SHMT Activity Assay
This assay measures the activity of SHMT by coupling the production of 5,10-

methylenetetrahydrofolate to a reaction catalyzed by 5,10-methylenetetrahydrofolate

dehydrogenase (MTHFD), which results in a measurable change in absorbance.

Materials:

Purified SHMT enzyme or cell lysate

L-serine

Tetrahydrofolate (THF)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/pathway/WikiPathways:WP241
https://pubchem.ncbi.nlm.nih.gov/pathway/WikiPathways:WP241
https://www.researchgate.net/figure/The-de-novo-pyrimidine-and-purine-synthesis-pathways-A-Schematic-of-the-de-novo_fig1_333181709
https://www.researchgate.net/figure/The-de-novo-pyrimidine-and-purine-synthesis-pathways-A-Schematic-of-the-de-novo_fig1_333181709
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3502260/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NADP+

5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5)

Spectrophotometer

Procedure:

Prepare a reaction mixture containing assay buffer, L-serine (e.g., 2 mM), THF (e.g., 0.4

mM), and NADP+ (e.g., 0.25 mM).[14]

Add MTHFD to the reaction mixture (e.g., 5 µM).[14]

Initiate the reaction by adding the SHMT enzyme or cell lysate.

Immediately monitor the increase in absorbance at 340 nm or 375 nm at 25°C, which

corresponds to the production of NADPH.[14][15]

Calculate the enzyme activity based on the rate of change in absorbance and the molar

extinction coefficient of NADPH.

Quantitative Real-Time PCR (qRT-PCR) for SHMT1 and
SHMT2 Expression
This protocol allows for the quantification of SHMT1 and SHMT2 mRNA levels in cells or

tissues.

Materials:

RNA extraction kit

cDNA synthesis kit

SYBR Green qPCR master mix
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Forward and reverse primers for human SHMT1 and SHMT2 (and a housekeeping gene,

e.g., GAPDH)

Real-time PCR instrument

Human Primer Sequences:

SHMT1 Forward: TGAACACTGCCATGTGGTGACC[16]

SHMT1 Reverse: CTCTTTGCCAGTCTTGGGATCC[16]

SHMT2 Forward: GCCTCATTGACTACAACCAGCTG[17]

SHMT2 Reverse: ATGTCTGCCAGCAGGTGTGCTT[17]

Procedure:

Extract total RNA from cells or tissues using a suitable RNA extraction kit.

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

Set up the qPCR reaction by mixing the cDNA template, SYBR Green master mix, and

forward and reverse primers for the target gene (SHMT1 or SHMT2) and the housekeeping

gene.

Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol

(e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

Analyze the data using the 2^-ΔΔCt method to determine the relative expression of SHMT1

and SHMT2 mRNA.

Western Blotting for SHMT1 and SHMT2 Protein
Expression
This protocol is used to detect and quantify the protein levels of SHMT1 and SHMT2.

Materials:
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Cell or tissue lysates

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies against SHMT1 and SHMT2 (and a loading control, e.g., GAPDH or β-

actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Separate proteins from cell or tissue lysates by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against SHMT1 and SHMT2 overnight at

4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and add the chemiluminescent substrate.

Capture the signal using an imaging system and quantify the band intensities to determine

the relative protein expression levels.
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Cell Proliferation Assays
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of

cell viability and proliferation.

Materials:

Cells to be assayed

96-well plate

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Detergent reagent (e.g., SDS-HCl solution)

Microplate reader

Procedure:

Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6

to 24 hours.[6]

Treat the cells with the desired compounds (e.g., SHMT inhibitors) and incubate for the

desired time period.

Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours at 37°C until a purple

precipitate is visible.[6]

Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.[6]

Incubate for 2 hours at room temperature in the dark.[6]

Measure the absorbance at 570 nm using a microplate reader.[6]

The BrdU assay directly measures DNA synthesis by detecting the incorporation of the

thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA.

Materials:
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Cells to be assayed

BrdU labeling solution

Fixation solution

DNA denaturation solution (e.g., HCl)

Anti-BrdU antibody

Fluorescently labeled secondary antibody

Fluorescence microscope or flow cytometer

Procedure:

Incubate cells with the BrdU labeling solution for 1 to 24 hours at 37°C.[1]

Fix the cells with a suitable fixation solution.

Denature the DNA using an acidic solution (e.g., 1-2.5 M HCl) to expose the incorporated

BrdU.[1]

Incubate the cells with an anti-BrdU antibody.

Wash the cells and incubate with a fluorescently labeled secondary antibody.

Visualize and quantify the proliferating cells using fluorescence microscopy or flow

cytometry.
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Workflow for assessing SHMT inhibitor efficacy.

Conclusion
Serine hydroxymethyltransferase plays a fundamental and multifaceted role in cellular

proliferation by supplying the essential one-carbon units for nucleotide biosynthesis and other

critical metabolic pathways. Its frequent upregulation in cancer, coupled with the dependence

of tumor cells on one-carbon metabolism, has established SHMT as a compelling target for

cancer therapy. The development of potent and specific SHMT inhibitors has shown significant

promise in preclinical models, highlighting the therapeutic potential of targeting this metabolic

vulnerability. Further research into the intricate regulation of SHMT isoforms and their precise

roles in different cancer types will undoubtedly pave the way for novel and effective anti-cancer

strategies. This guide provides a comprehensive overview of the current understanding of

SHMT's function in proliferation, along with the necessary tools and methodologies to further

investigate its role in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6486632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6486632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6486632/
https://www.benchchem.com/product/b15614230#understanding-the-function-of-shmt-in-cellular-proliferation
https://www.benchchem.com/product/b15614230#understanding-the-function-of-shmt-in-cellular-proliferation
https://www.benchchem.com/product/b15614230#understanding-the-function-of-shmt-in-cellular-proliferation
https://www.benchchem.com/product/b15614230#understanding-the-function-of-shmt-in-cellular-proliferation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15614230?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

